molecular formula C10H14N2O3 B13979113 6-ethoxy-N-methoxy-N-methylnicotinamide

6-ethoxy-N-methoxy-N-methylnicotinamide

Cat. No.: B13979113
M. Wt: 210.23 g/mol
InChI Key: QFOPKNCBAKBTCY-UHFFFAOYSA-N
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Description

6-ethoxy-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-methoxy-N-methylnicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents. One common method is the reaction of 6-ethoxy-nicotinic acid with N-methoxy-N-methylamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-ethoxy-N-methoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a precursor in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may influence cellular processes by modulating the activity of enzymes involved in NAD+ (nicotinamide adenine dinucleotide) metabolism. This can affect various biological functions, including energy production, DNA repair, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylnicotinamide: A closely related compound with similar structural features.

    1-methylnicotinamide: Another derivative of nicotinamide with distinct biological activities.

    6-methylnicotinamide: A compound with a similar core structure but different substituents.

Uniqueness

6-ethoxy-N-methoxy-N-methylnicotinamide is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-ethoxy-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-9-6-5-8(7-11-9)10(13)12(2)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPKNCBAKBTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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